Copper bleomycin - 71794-63-3

Copper bleomycin

Catalog Number: EVT-1539660
CAS Number: 71794-63-3
Molecular Formula: C55H81CuN17O21S3
Molecular Weight: 1476.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Type: Metallodrug
  • Source: Natural product derived from Streptomyces verticillus
  • Therapeutic Class: Antitumor antibiotic
Synthesis Analysis

The synthesis of copper bleomycin typically involves the coordination of copper ions with bleomycin. Various methods have been developed to achieve this:

  1. Direct Complexation: This method involves mixing bleomycin with a copper salt such as copper(II) sulfate in an aqueous solution. The pH is adjusted to facilitate the formation of the complex.
  2. Controlled Pyrolysis: In some instances, pyrolysis of bleomycin in the presence of copper salts has been utilized to form stable complexes.
  3. Radiolabeling Techniques: Advanced methods include radiolabeling bleomycin with isotopes like tritium or carbon-13, followed by complexation with copper ions to study binding dynamics and mechanisms of action in biological systems .

Technical Details

  • Copper Sources: Commonly used salts include copper(II) sulfate pentahydrate.
  • Reaction Conditions: Typically performed in buffered aqueous solutions at controlled pH levels (around pH 7).
Molecular Structure Analysis

Copper bleomycin's molecular structure can be described as a complex where copper ions are coordinated to the nitrogen atoms in the bleomycin molecule.

Structural Data

  • Molecular Formula: C_55H_74N_17O_21S (for bleomycin; specific for the copper complex may vary)
  • Molecular Weight: Approximately 1415 g/mol (for bleomycin)
  • Coordination Geometry: Copper typically exhibits a square planar or octahedral geometry when coordinated with ligands like those found in bleomycin.
Chemical Reactions Analysis

Copper bleomycin participates in several chemical reactions that are crucial for its biological activity:

  1. DNA Binding: Copper bleomycin exhibits high affinity for DNA, binding through intercalation and causing strand breaks. Studies indicate that one molecule of copper(II) bleomycin binds to approximately 2.8 base pairs of DNA, compared to 3.7 base pairs for non-copper-bound forms .
  2. Redox Reactions: The presence of copper allows for redox cycling, where the drug can generate reactive oxygen species that contribute to its cytotoxic effects on cancer cells.

Technical Details

  • Binding Studies: Equilibrium dialysis and gel filtration techniques are often employed to study binding affinities and kinetics.
Mechanism of Action

The mechanism by which copper bleomycin exerts its antitumor effects involves several key processes:

  1. DNA Cleavage: Upon binding to DNA, copper bleomycin induces single and double-strand breaks through oxidative damage facilitated by reactive oxygen species generated during redox reactions.
  2. Cell Cycle Arrest: The DNA damage triggers cellular repair mechanisms, leading to cell cycle arrest at various checkpoints, ultimately resulting in apoptosis in cancer cells.
  3. Interaction with Enzymes: Copper bleomycin may also inhibit certain enzymes involved in DNA repair processes, enhancing its cytotoxicity.

Data

  • Binding constants for copper bleomycin range significantly depending on the DNA substrate used, with values indicating strong affinity towards calf thymus DNA .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Copper bleomycin typically appears as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary based on pH and presence of other ions.

Chemical Properties

  • Stability: The stability of copper bleomycin can be affected by light exposure and pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of reactive functional groups within its structure.

Relevant Data

  • Stability studies indicate that the complex retains activity under physiological conditions but may degrade under extreme pH or temperature conditions.
Applications

Copper bleomycin has several significant applications:

  1. Cancer Treatment: Primarily used as an antitumor agent in chemotherapy protocols for various cancers.
  2. Research Tool: Utilized in biochemical studies to understand DNA interactions and mechanisms of drug action.
  3. Diagnostic Applications: Emerging methods involve using copper nanoparticles linked to bleomycin for sensitive detection assays in clinical diagnostics .
Structural Chemistry of Copper-Bleomycin Complexes

Synthesis and Stability of Cu(I)- vs. Cu(II)-Bleomycin Complexes

Copper-bleomycin complexes exist in two primary oxidation states: Cu(I)-BLM and Cu(II)-BLM. The synthesis of Cu(II)-BLM occurs spontaneously under aerobic conditions, with a remarkably high stability constant (log K = 12.6) [4]. This complex forms readily when BLM is incubated with Cu(II) salts at physiological pH. In contrast, Cu(I)-BLM requires anaerobic conditions for synthesis, typically involving chemical reduction of Cu(II)-BLM with agents like dithionite or ascorbate [1]. The stability of Cu(I)-BLM is oxidation-sensitive, as it rapidly converts to Cu(II)-BLM upon exposure to oxygen. This redox transition is electrochemically reversible, with cyclic voltammetry revealing anodic peak potentials at –0.14 V to –0.17 V (vs. Ag/AgCl) for Cu(II) → Cu(I) reduction [2].

The divergent stability profiles directly impact biological function:

  • Cu(II)-BLM serves as a cellular storage form, resistant to dissociation during transport.
  • Cu(I)-BLM represents a transient, catalytically active state implicated in DNA damage pathways [1] [4].Stability constants for copper-BLM complexes significantly exceed those of other metallo-BLMs (e.g., Zn²⁺, Co²⁺), enabling selective isolation of BLM via Cu(II)-based immobilized metal affinity chromatography (IMAC). This method exploits the formation of heteroleptic [Cu(IDA)(BLM)] complexes (IDA = iminodiacetate) to purify BLM from Streptomyces verticillus culture at 300 nmol/mL capacity [4].

Table 1: Redox and Stability Properties of Copper-Bleomycin Complexes

PropertyCu(I)-BLMCu(II)-BLM
Synthesis ConditionsAnaerobic reduction of Cu(II)-BLMAerobic incubation with Cu²⁺ salts
Stability ConstantNot quantified (kinetically labile)log K = 12.6
Redox Potential (V)–0.76 to –0.80 (cathodic peak)–0.14 to –0.17 (anodic peak)
Oxidation SensitivityHigh (autoxidizes in minutes)Low (stable in O₂ atmosphere)
Chromatographic UtilityNot applicableBasis for IMAC purification [4]

Spectroscopic Characterization: NMR and Molecular Dynamics Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural data for copper-BLM complexes. For diamagnetic Cu(I)-BLM, ¹H-NMR reveals:

  • Coordination-induced shifts in the β-aminoalanine (A) primary amine protons (–0.8 ppm)
  • Persistent protonation of the β-hydroxyhistidine (H) amide N–H signal, excluding pyrimidinyl carboxamide coordination [1] [3]Molecular dynamics simulations of Cu(I)-BLM identify two dominant coordination geometries: a distorted tetrahedral model (4-coordinate) and a trigonal bipyramidal model (5-coordinate). Both positions place the A primary amine adjacent to the peptide linker, facilitating oxidation to Cu(II)-BLM or transmetalation to Fe(II)-BLM [1].

For paramagnetic Cu(II)-BLM, electron paramagnetic resonance (EPR) spectra (gǁ = 2.24, g⊥ = 2.05, Aǁ = 158 G) indicate axial symmetry consistent with square pyramidal geometry [2]. UV-Vis spectroscopy shows characteristic absorptions at 646 nm (ε ≈ 8,500 M⁻¹cm⁻¹) for Cu(II)-BLM-A2 analogues, shifting to 658 nm with increased trigonal distortion [2]. X-ray crystallography confirms five-coordinate geometry in Cu(II)-BLM analogues: equatorial ligands include the H imidazole, deprotonated H amide, pyrimidine (P), and A secondary amine; the axial position is occupied by the A primary amine [4].

Table 2: Spectroscopic Techniques for Copper-Bleomycin Characterization

TechniqueCu(I)-BLM InsightsCu(II)-BLM Insights
NMR- A primary amine coordination shift (–0.8 ppm)Limited due to paramagnetic broadening
- H amide proton retention (protonated state)
EPRNot applicable (diamagnetic)gǁ = 2.24, g⊥ = 2.05, Aǁ = 158 G (axial geometry)
UV-VisNo distinctive bandsλₘₐₓ = 646–658 nm (d-d transitions)
Molecular Dynamics4- and 5-coordinate models identifiedSolid-state structure confirmed by XRD [4]

Comparative Geometry with Fe(II)-, Co(II)-, and Other Metal-Bleomycin Complexes

Copper-BLM complexes exhibit distinct coordination preferences relative to other metallo-BLMs:

  • Cu(I)-BLM vs. Fe(II)-BLM: While both adopt reduced states, Fe(II)-BLM features six-coordinate octahedral geometry with direct O₂ binding capability absent in Cu(I)-BLM. Molecular dynamics confirms distinct ligand orientations: Cu(I) coordinates the P ring and A amines, whereas Fe(II) prioritizes H imidazole and deprotonated amide bonds [1].
  • Cu(II)-BLM vs. Co(III)-BLM: Co(III)-BLM (a stable analogue of activated Fe(III)-BLM) shares the square pyramidal geometry of Cu(II)-BLM but exhibits longer metal–nitrogen bonds (average 1.95 Å vs. 1.92 Å in Cu(II)). This elongates the axial coordination site, enhancing DNA interaction flexibility [3].
  • Zn(II)-BLM: Exhibits tetrahedral coordination (log K ≈ 7.2), contrasting with the 5-coordinate Cu(II) complex. Key differences include Zn²⁺ coordination to the mannose carbamoyl group – a site uninvolved in Cu(II) binding [3] [5].

Metal-dependent structural variations critically impact function:

"The primary amine in β-aminoalanine is coordinated such that it is located on the same side as the peptide linker fragment in Cu(I)-BLM. This geometry facilitates oxidation to Cu(II)-BLM or transformation into Fe(II) adducts capable of DNA damage." [1]

Table 3: Comparative Geometries of Key Metallo-Bleomycin Complexes

Metal CenterCoordination NumberGeometryKey Bond Lengths (Å)DNA Cleavage Activity
Cu(I)4 or 5Distorted tetrahedralCu–N(Pyrimidine): 2.05 (avg)Low (requires oxidation)
Cu(II)5Square pyramidalCu–N(axial): 2.21; Cu–N(equat): 1.92None (storage form)
Fe(II)6OctahedralFe–N(HIS): 2.08; Fe–O(O₂): 1.82High (activated form)
Co(III)5Square pyramidalCo–N(axial): 2.19; Co–N(equat): 1.95Moderate (stable analogue)
Zn(II)4TetrahedralZn–N(Imidazole): 2.00; Zn–O(carbamoyl): 1.93None (inhibitory)

Coordination Chemistry: Role of β-Aminoalanine, Pyrimidine, and β-Hydroxyhistidine

The copper-binding domain of BLM centers on three residues with specific donor atom roles:

β-Aminoalanine (A)

  • Primary amine (β-NH₂): Serves as axial ligand in Cu(II)-BLM (Cu–N distance: 2.21 Å) and as a flexible coordination site in Cu(I)-BLM. Its protonation state modulates redox potential [2] [4].
  • Secondary amine (α-NH): Equatorially coordinated in both oxidation states, forming shorter bonds in Cu(II)-BLM (1.92 Å). N-acetylation abolishes DNA cleavage activity by disrupting this interaction [3].

Pyrimidine (P)

  • The imidazole-like N1 of the pyrimidine ring provides equatorial coordination in Cu(II)-BLM (bond length: 1.94 Å). In Cu(I)-BLM, NMR shows downfield shifts of pyrimidine H3 and H5 protons (Δδ > 0.5 ppm), confirming direct metal binding [1] [7].
  • The carboxamide group remains protonated and non-coordinated in Cu(I)-BLM, as evidenced by retained amide proton NMR signals [1].

β-Hydroxyhistidine (H)

  • Imidazole Nπ: Essential equatorial donor in all Cu-BLM complexes. Synthetic analogues lacking this group show 90% reduced Cu²⁺ affinity [2].
  • Deprotonated amide nitrogen: Unique to Cu(II)-BLM and Fe(II)-BLM, forms a critical Cu–N bond (1.92 Å) that activates the complex for redox chemistry. Protonation occurs below pH 5.0, triggering metal dissociation [4].

The consensus coordination spheres are:

  • Cu(II)-BLM: N꜀ (A secondary amine), Nₚ (pyrimidine), Nᴺᴰ (H imidazole), N¯ (H deprotonated amide), Nᴬ (A primary amine) [4]
  • Cu(I)-BLM: N꜀ (A secondary amine), Nₚ (pyrimidine), Nᴬ (A primary amine), ± Nᴺᴰ (H imidazole) [1]

"The coordination geometry around copper was a distorted square-pyramid in [Cu(II)(H₋₁L)]⁺ complexes... influenced strongly by substituents on the ligand backbone." [2]

Properties

CAS Number

71794-63-3

Product Name

Copper bleomycin

IUPAC Name

copper;3-[4-amino-6-[[1-[3-[3,5-dihydroxy-6-(hydroxymethyl)-4-(C-oxidocarbonimidoyl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[5-[[1-[2-[4-[4-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropan-2-yl]carbamoyl]-5-methylpyrimidin-2-yl]-3-[(2-amino-3-imino-3-oxidopropyl)amino]propanimidate

Molecular Formula

C55H81CuN17O21S3

Molecular Weight

1476.1 g/mol

InChI

InChI=1S/C55H83N17O21S3.Cu/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);/q;+2/p-2

InChI Key

OPSYKRSMSZOFSX-UHFFFAOYSA-L

SMILES

CC1=C(N=C(N=C1N)C(CC(=N)[O-])NCC(C(=N)[O-])N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cu+2]

Synonyms

leomycin copper chelate
bleomycin Cu
copper bleomycin

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=N)[O-])NCC(C(=N)[O-])N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cu+2]

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